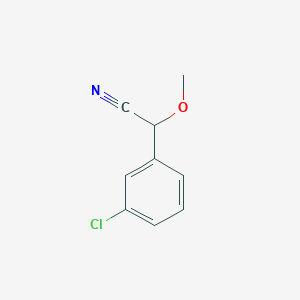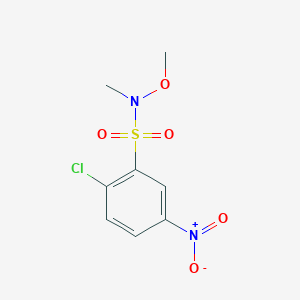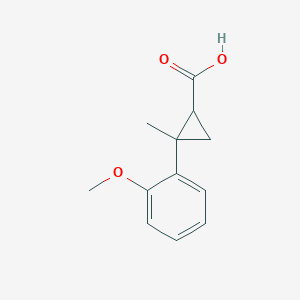
3-Methoxy-4-(trifluoromethyl)benzyl bromide
Descripción general
Descripción
3-Methoxy-4-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 853367-87-0 . It has a molecular weight of 269.06 . The IUPAC name for this compound is 5-(bromomethyl)-2-(trifluoromethyl)phenyl methyl ether . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl bromide involves a solution of (3-Trifluoromethyl-phenyl)-methanol in dichloromethane, which is cooled below 10° C. Phosphorus tribromide is then added dropwise over 30 minutes. The mixture is stirred overnight and water is added dropwise until no gas is produced .Molecular Structure Analysis
The InChI code for 3-Methoxy-4-(trifluoromethyl)benzyl bromide is 1S/C9H8BrF3O/c1-14-8-4-6(5-10)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
4-(Trifluoromethyl)benzyl Bromide is a useful building block. It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis
3-Methoxy-4-(trifluoromethyl)benzyl bromide is a solid at ambient temperature . The compound is stored at ambient temperature .Aplicaciones Científicas De Investigación
Building Block in Organic Synthesis
“3-Methoxy-4-(trifluoromethyl)benzyl bromide” is a useful building block in organic synthesis . It can be used to produce a variety of complex organic molecules, contributing to the development of new synthetic methods and strategies.
Synthesis of Antiviral Compounds
This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . These are potential antiviral agents, indicating its importance in medicinal chemistry and pharmaceutical research.
Inhibitors of Hepatitis C Virus NS5B Polymerase
It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds are potent inhibitors of hepatitis C virus NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. This highlights its role in antiviral drug discovery.
Synthesis of p-Trifluoromethylbenzyl Phenyl Sulfide
4-(Trifluoromethyl)benzyl bromide can be used to produce p-trifluoromethylbenzyl phenyl sulfide . This indicates its utility in the synthesis of sulfur-containing organic compounds.
Use in Medicine
This compound is used in medicine , although the specific applications are not detailed in the source. It’s likely that its use in medicine is related to its role in the synthesis of bioactive compounds, such as the antiviral agents and hepatitis C inhibitors mentioned above.
Safety and Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-2-methoxy-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-6(5-10)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVUCILNTIWNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(trifluoromethyl)benzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)







![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)
![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)

